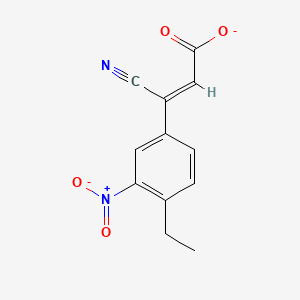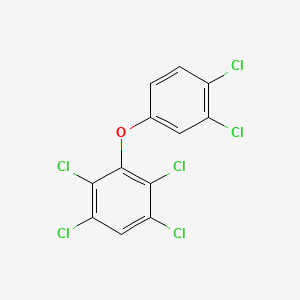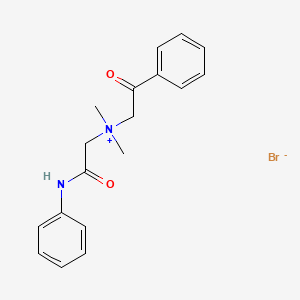
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenacyl group, a phenylcarbamoyl group, and an ammonium bromide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenacyl chloride with phenylcarbamoyl methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dimethylphenacyl chloride+Phenylcarbamoyl methylamine→Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a tool for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes, leading to disruption of membrane integrity and function. The compound targets specific molecular pathways, including ion channels and transporters, resulting in altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenacyl carbamate: Known for its use as a photoremovable protecting group for amines and amino acids.
Dimethylcarbamoyl chloride: Used as a reagent for transferring dimethylcarbamoyl groups to alcoholic or phenolic hydroxyl groups.
Uniqueness
Dimethylphenacyl((phenylcarbamoyl)methyl)ammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
3131-78-0 |
|---|---|
Molekularformel |
C18H21BrN2O2 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
(2-anilino-2-oxoethyl)-dimethyl-phenacylazanium;bromide |
InChI |
InChI=1S/C18H20N2O2.BrH/c1-20(2,13-17(21)15-9-5-3-6-10-15)14-18(22)19-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H |
InChI-Schlüssel |
ZFLSDETXVKNHRO-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CC(=O)C1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


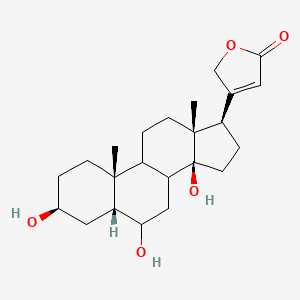
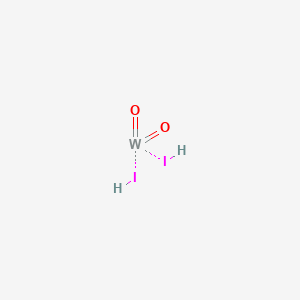
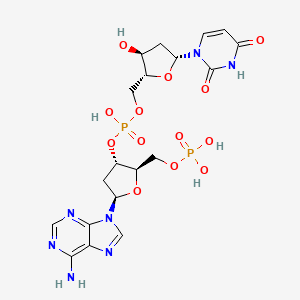
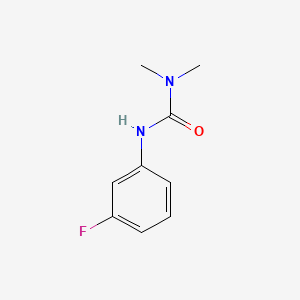
![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)
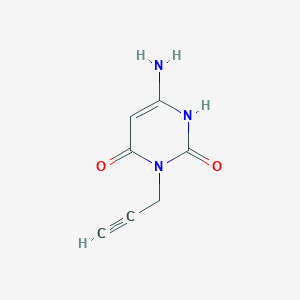
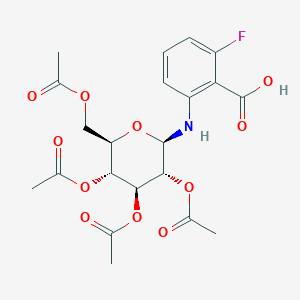

![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
